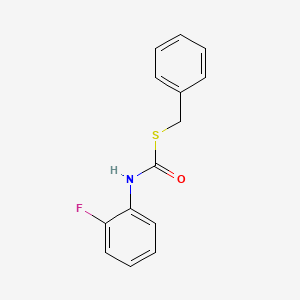

S-Benzyl N-(2-fluorophenyl)thiocarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112434-09-0 |

|---|---|

Molecular Formula |

C14H12FNOS |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

S-benzyl N-(2-fluorophenyl)carbamothioate |

InChI |

InChI=1S/C14H12FNOS/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

InChI Key |

KTRJISZPYJPNAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for S Benzyl N 2 Fluorophenyl Thiocarbamate

Retrosynthetic Analysis of S-Benzyl N-(2-fluorophenyl)thiocarbamate

A retrosynthetic analysis of the target molecule, this compound, suggests several logical bond disconnections. The most direct approach involves the disconnection of the sulfur-carbonyl bond or the nitrogen-carbonyl bond.

Disconnection 1 (Thiol-Isocyanate Addition): The most common retrosynthetic disconnection is at the C-S bond, leading back to benzyl (B1604629) mercaptan and 2-fluorophenyl isocyanate. This is a highly convergent and often efficient approach.

Disconnection 2 (Three-Component Coupling): A three-component disconnection can be envisioned, breaking the molecule down to 2-fluoroaniline (B146934), a carbonyl source (like carbon monoxide or a phosgene (B1210022) equivalent), and benzyl mercaptan.

Disconnection 3 (Rearrangement): An alternative, though less direct, pathway could involve the rearrangement of the corresponding O-benzyl N-(2-fluorophenyl)thiocarbamate isomer.

Established Synthetic Routes to S-Thiocarbamates and Relevant Analogues

The synthesis of S-thiocarbamates is a well-documented area of organic chemistry, with several reliable methods having been established. These methods can be adapted for the synthesis of this compound.

The addition of thiols to isocyanates is a fundamental and widely used method for the synthesis of S-thiocarbamates. acs.orgresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The reaction can often be performed without a catalyst, although bases or other catalysts can be employed to accelerate the reaction. researchgate.netnih.gov A variety of solvents can be used, and in some cases, the reaction can be carried out under solvent-free conditions. researchgate.net

Rare-earth metal amides, such as La[N(SiMe₃)₂]₃, have also been shown to catalyze the addition of thiols to isocyanates, providing good to excellent yields of S-alkyl thiocarbamates. acs.org

Table 1: Examples of Thiol-Isocyanate Addition for the Synthesis of S-Thiocarbamate Analogues

| Thiol | Isocyanate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hexanethiol | Phenyl isocyanate | Solvent-free, rt, 5 min | S-Hexyl N-phenylthiocarbamate | 95 | researchgate.net |

| Thiophenol | Cyclohexyl isocyanate | Solvent-free, rt, 10 min | S-Phenyl N-cyclohexylthiocarbamate | 96 | researchgate.net |

| Benzenethiol | Hexyl isocyanate | NEt₃ | S-Phenyl N-hexylthiocarbamate | ~100 | acs.org |

| Propanethiol | Phenyl isocyanate | La[N(SiMe₃)₂]₃, Toluene, rt, 1h | S-Propyl N-phenylthiocarbamate | 94 | acs.org |

Carbonylation reactions provide an alternative route to S-thiocarbamates, often utilizing carbon monoxide as a C1 source. These methods can involve the direct carbonylation of amines and thiols. For instance, S-alkyl thiocarbamates can be synthesized from amines, carbon monoxide, sulfur, and alkyl halides in the presence of a selenium catalyst. researchgate.net Another approach involves the solvent-assisted thiocarboxylation of amines or alcohols with carbon monoxide and sulfur under mild conditions. organic-chemistry.org

More recently, methods have been developed for the direct synthesis of thiocarbamates from Boc-protected amines and thiols, utilizing tert-butoxide lithium as a base, which avoids the need for hazardous reagents and metal catalysts. nih.govrsc.org

Table 2: Carbonylation Approaches to S-Thiocarbamate Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Amines, CO, S, Alkyl Halides | Selenium | S-Alkyl thiocarbamates | 41-100 | researchgate.net |

| Amines/Alcohols, CO, S | DMSO or DMF | S-Alkyl thiocarbamates | Good yields | organic-chemistry.org |

| Boc-protected amines, Thiols | t-BuOLi | Thiocarbamates | High yields | nih.govrsc.org |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of thiocarbamate analogues. researchgate.netacs.org These reactions are atom-economical and can generate a diverse range of products. acs.org For example, a visible-light-induced reaction of isocyanides, thiols, and water using Rose Bengal as a photocatalyst provides thiocarbamates in good yields. organic-chemistry.org Another multicomponent approach involves the reaction of isocyanides, sulfoxides, and a suitable nucleophile to afford a variety of sulfur-containing compounds, including thiocarbamates. organic-chemistry.org

Table 3: Multicomponent Reactions for Thiocarbamate Synthesis

| Components | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Isocyanides, Thiols, Water | Rose Bengal, Visible light | Thiocarbamates | Good yields | organic-chemistry.org |

| Isocyanides, Sulfoxides, Nucleophiles | - | Thiocarbamates and other sulfur compounds | Very good yields | organic-chemistry.org |

Photochemical methods represent a green and sustainable approach to the synthesis of thiocarbamates. The photolysis of O-allyl N-phenylthiocarbamates in benzene (B151609) has been shown to yield S-allyl N-phenylthiocarbamates through a concerted 1,3-allyl migration. researchgate.net A similar photochemical isomerization has been observed in the conversion of O-benzyl N-phenylthiocarbamate to S-benzyl N-phenylthiocarbamate. researchgate.net Additionally, a convenient visible-light-induced reaction of isocyanides, thiols, and water, catalyzed by Rose Bengal, produces various thiocarbamates in good yields. organic-chemistry.org More recently, the synthesis and photoreactivity of 7-nitroindoline-S-thiocarbamates have been explored, demonstrating a new class of photoreactive compounds. acs.org

Development and Optimization of Synthetic Protocols for this compound

The most promising and direct route would likely be the addition of benzyl mercaptan to 2-fluorophenyl isocyanate. Optimization of this reaction would involve screening various parameters:

Catalyst: While the reaction may proceed without a catalyst, the use of a base catalyst such as triethylamine (B128534) (NEt₃) or a Lewis acid could be explored to enhance the reaction rate.

Solvent: A range of aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) could be tested. Solvent-free conditions should also be investigated for a greener process.

Temperature: The reaction would likely be initiated at room temperature, with adjustments made based on the observed reaction rate and yield.

Stoichiometry: The stoichiometry of the reactants would be optimized to ensure complete conversion and minimize side products.

A design of experiments (DoE) approach could be systematically employed to identify the optimal combination of these factors to maximize the yield and purity of this compound.

Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound is typically achieved through the reaction of 2-fluorophenyl isothiocyanate with benzyl mercaptan (phenylmethanethiol). This nucleophilic addition of the thiol to the isothiocyanate is a common and effective method for forming the S-aryl thiocarbamate linkage.

The reaction is generally carried out in an anhydrous solvent to prevent unwanted side reactions, such as the hydrolysis of the isothiocyanate. Anhydrous acetone (B3395972) is a commonly used solvent for this type of reaction. The mixture of 2-fluorophenyl isothiocyanate and benzyl mercaptan in the solvent is typically stirred at room temperature initially, and then the temperature is elevated to reflux to ensure the reaction proceeds to completion. The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). researchgate.net

To enhance the yield of this compound, several strategies can be employed. The use of a slight excess of one of the reactants, typically the less expensive or more readily available one, can help to drive the reaction to completion. Furthermore, ensuring the complete exclusion of water from the reaction mixture is critical, as the isothiocyanate functional group is sensitive to moisture. The reaction time can also be optimized; allowing the reaction to proceed for a sufficient duration under reflux ensures maximum conversion of the starting materials to the desired product. The choice of solvent can also play a role, with polar aprotic solvents generally being effective for this type of transformation.

| Parameter | Condition | Rationale |

| Reactants | 2-Fluorophenyl isothiocyanate, Benzyl mercaptan | Forms the desired thiocarbamate structure. |

| Solvent | Anhydrous Acetone | Provides a suitable reaction medium and prevents hydrolysis. |

| Temperature | Room temperature to reflux | Initiates the reaction and then drives it to completion. |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the consumption of reactants and formation of the product. researchgate.net |

| Yield Enhancement | Use of excess reactant, anhydrous conditions, optimized reaction time | Maximizes product formation. |

Purification and Isolation Techniques

Following the completion of the synthesis, the reaction mixture contains the desired this compound, as well as any unreacted starting materials and potential byproducts. Therefore, a robust purification strategy is necessary to isolate the pure compound.

The primary method for the purification of this compound is column chromatography. After the reaction, the solvent is typically removed under reduced pressure using a rotary evaporator. The resulting crude product is then subjected to column chromatography on silica (B1680970) gel. A common eluent system for this separation is a mixture of ethyl acetate (B1210297) and hexane, with a typical ratio of 1:4 (v/v). researchgate.net This allows for the separation of the product from less polar and more polar impurities.

The fractions collected from the chromatography are analyzed, often by TLC, to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

In some cases, recrystallization can be employed as a final purification step to obtain a highly crystalline solid. The choice of solvent for recrystallization is critical and is determined empirically. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly, leading to the formation of crystals of the pure compound, which can then be isolated by filtration.

Computational and Theoretical Studies on S Benzyl N 2 Fluorophenyl Thiocarbamate

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to study molecules like S-Benzyl N-(2-fluorophenyl)thiocarbamate. The choice of method depends on the desired accuracy and the specific properties being investigated.

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it an efficient and accurate approach. nih.gov The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov

For molecules such as this compound, DFT is extensively used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process, called geometry optimization, finds the minimum energy structure on the potential energy surface. researchgate.netnih.gov A popular and widely used functional for this purpose is B3LYP, which is a hybrid functional that combines the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. nih.gov The optimization process is crucial as the calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. orientjchem.orgresearchgate.net

Ab initio (Latin for "from the beginning") methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation for a many-electron system by approximating that each electron moves in the average field of all other electrons. nih.govresearchgate.net

While DFT methods inherently include some measure of electron correlation, the HF method neglects it, which is a significant shortcoming. nih.gov However, HF calculations are still valuable for comparative analysis. researchgate.net They can be used as a starting point for more advanced post-HF methods that systematically improve upon the electron correlation. In studies of related molecules, HF has been used alongside DFT to perform conformational analysis and find the most stable conformer before proceeding with higher-level calculations. researchgate.net Comparing the results from HF and DFT allows researchers to assess the impact of electron correlation on the calculated properties of the molecule.

Both DFT and ab initio calculations require the selection of a basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational expense.

Commonly used basis sets in studies of similar organic molecules include the Pople-style basis sets, such as 6-31G(d,p), 6-311+G*, and 6-311++G(d,p). researchgate.netresearchgate.netepstem.net The notations indicate split-valence sets with added polarization functions (e.g., d, p) and diffuse functions (+), which are important for accurately describing bonding and non-bonding electron pairs. researchgate.netresearchgate.net

Furthermore, to simulate chemical behavior in a solution, solvation models can be applied. These models account for the effect of the solvent on the molecule's geometry and electronic properties. Calculations can be performed in the gas phase or in the presence of a solvent like DMSO, using models such as the Polarizable Continuum Model (PCM), to provide a more realistic representation of the molecule's behavior in a specific medium. epstem.net

Molecular Orbital and Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. libretexts.orgwpmucdn.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.gov For related compounds, the HOMO and LUMO are often localized over the entire molecule, and the calculated energy gap provides insight into the molecule's stability and reactivity. nih.gov Quantum chemical calculations provide the energies of these orbitals and allow for the calculation of various reactivity descriptors.

Table 1: Illustrative Quantum Chemical Parameters Calculated for a Related Thiocarbazate Derivative The following data is for S-benzyl-β-N-(1-(4-fluorophenyl)ethylidene)dithiocarbazate, a structurally related compound, and illustrates the types of parameters generated from DFT calculations. researchgate.net

| Parameter | Value (eV) | Description |

| EHOMO | -0.22890 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.07962 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.14928 | A measure of chemical reactivity and stability |

| Ionization Energy (IE) | 0.22890 | Energy required to remove an electron |

| Electron Affinity (EA) | 0.07962 | Energy released when an electron is added |

| Electronegativity (χ) | 0.15426 | The power of an atom to attract electrons |

| Chemical Hardness (η) | 0.07464 | Resistance to change in electron distribution |

| Chemical Softness (S) | 13.3976 | Reciprocal of hardness, indicates high reactivity |

Note: The values for Electronegativity, Hardness, and Softness are derived from the HOMO and LUMO energies.

The distribution of electronic charge within a molecule is fundamental to its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual tools generated from computational calculations that illustrate the charge distribution. orientjchem.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. orientjchem.org For similar structures, negative potential is often located on electronegative atoms like nitrogen and sulfur. orientjchem.org

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, orbital interactions, and bond character. NBO analysis provides a localized picture of bonding, including the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. This delocalization is key to understanding resonance and stability. In the case of this compound, NBO analysis would be used to investigate the lone pair electrons on the nitrogen and sulfur atoms and their interaction with adjacent antibonding orbitals. This analysis can quantify the partial double bond character of the C-N bond within the thiocarbamate group, which arises from the delocalization of the nitrogen lone pair into the C=S pi-antibonding orbital. This resonance contributes to the planarity and rotational barrier of the amide-like linkage.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For flexible molecules like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Computational methods are employed to map the potential energy surface and identify the most stable conformers.

The rotation around the various single bonds in this compound, such as the C-N, C-S, and C-C bonds of the benzyl (B1604629) and phenyl groups, leads to different rotational isomers, or rotamers. The energy differences between these rotamers and the energy barriers for their interconversion are known as torsional barriers. These barriers can be calculated using quantum chemical methods.

The stability of different rotamers is influenced by a combination of steric and electronic effects. For instance, in N-phenylcarbamates, the barrier to rotation around the C(carbonyl)-N bond is significantly lower than in N-alkylcarbamates, a phenomenon attributed to the electronic properties of the phenyl ring. nih.gov In the case of this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring can further influence the electronic distribution and, consequently, the rotational barriers.

Computational studies on similar thiocarbamates, such as O-benzyl-N-(2-furoyl)thiocarbamate, have revealed the existence of different stable conformers, often referred to as syn and anti forms, which can co-exist. frontiersin.org These studies utilize methods like Density Functional Theory (DFT) to calculate the relative energies of these conformers and the transition states connecting them. A similar approach can be applied to this compound to determine its preferred conformations.

Table 1: Illustrative Torsional Angles for a Hypothetical Stable Conformer of this compound

| Dihedral Angle | Description | Hypothetical Value (°) |

| O=C-N-C(phenyl) | Rotation around the C-N bond | ~180 |

| C-N-C-S | Planarity of the thiocarbamate group | ~0 or ~180 |

| N-C-S-CH₂ | Orientation of the benzyl group | Variable |

| C-S-CH₂-C(benzyl) | Orientation of the phenyl ring of the benzyl group | Variable |

Note: The values in this table are illustrative and based on general principles of conformational analysis of similar molecules. Specific calculations for this compound are required for accurate determination.

The prediction of the most stable gas-phase conformations is a key outcome of computational conformational analysis. By systematically rotating the flexible bonds and calculating the energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

Computational methods like DFT, often combined with various basis sets, are employed to optimize the geometry of different possible conformers and calculate their relative energies. frontiersin.org The results of these calculations can predict the most likely structures to be observed in the gas phase. It is important to note that intermolecular interactions in the solid state can lead to different preferred conformations compared to the isolated molecule in the gas phase. chemrxiv.org

Computational Prediction of Vibrational Frequencies and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nist.gov

The correlation between the predicted and experimental vibrational spectra allows for a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule. nih.govarxiv.org For example, the characteristic stretching frequencies of the C=O, C-N, C-S, and N-H bonds in this compound can be identified and assigned. This detailed understanding of the vibrational spectrum is valuable for the characterization and identification of the compound.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Thiocarbamate Moiety

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3400 | 3350 |

| C=O Stretch | 1680 | 1650 |

| C-N Stretch | 1350 | 1340 |

| C-S Stretch | 850 | 845 |

Note: This table provides an illustrative example of the correlation between calculated and experimental frequencies. Actual values for this compound would require specific experimental and computational studies.

Reaction Mechanism Modeling using Advanced Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

The synthesis of this compound, like other thiocarbamates, can proceed through various reaction pathways. wikipedia.orgresearchgate.net For instance, the reaction of an isothiocyanate with an alcohol or the reaction of a thiocyanate (B1210189) with an alcohol under acidic conditions are common methods. wikipedia.orgwikipedia.org

Advanced computational approaches, such as DFT, can be used to model these reactions and characterize the transition states involved. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the transition state, chemists can gain insights into the reaction's feasibility, kinetics, and selectivity.

For a given transformation involving this compound, such as its synthesis or hydrolysis, computational methods can be used to:

Propose a plausible reaction mechanism.

Calculate the geometries and energies of the reactants, products, intermediates, and transition states.

Determine the activation energy of the reaction, which is related to the reaction rate.

Investigate the effect of substituents, solvents, and catalysts on the reaction mechanism and energetics. rsc.org

For example, in the synthesis of a thiocarbamate from an isothiocyanate and an alcohol, the mechanism involves the nucleophilic attack of the alcohol on the isothiocyanate carbon. Computational modeling can pinpoint the structure of the transition state for this step and calculate its energy, providing a quantitative measure of the reaction barrier.

Chemical Reactivity and Transformation Mechanisms of S Benzyl N 2 Fluorophenyl Thiocarbamate

Hydrolytic Pathways and Kinetic Investigations

The hydrolysis of S-Benzyl N-(2-fluorophenyl)thiocarbamate represents a critical degradation pathway, the mechanism and rate of which are highly dependent on the pH of the medium. Kinetic studies of related thiocarbamates provide a framework for understanding its stability in aqueous environments.

Dissociative Mechanisms in Alkaline Hydrolysis (e.g., E1cB pathway)

In alkaline conditions, the hydrolysis of S-aryl and S-alkyl thiocarbamates is well-documented to proceed through a dissociative Elimination, Unimolecular, conjugate Base (E1cB) mechanism. rsc.orgrsc.orgnih.gov This two-step pathway is initiated by the rapid and reversible deprotonation of the amide nitrogen by a base (e.g., hydroxide (B78521) ion), forming a negatively charged conjugate base. masterorganicchemistry.com The presence of the electron-withdrawing 2-fluorophenyl group on the nitrogen atom enhances the acidity of the N-H proton, thereby facilitating this initial step.

The second step is the rate-determining unimolecular dissociation of this conjugate base, where the C-S bond cleaves to release the leaving group (benzyl mercaptide, PhCH₂S⁻) and form a highly reactive isocyanate intermediate (2-fluorophenyl isocyanate). rsc.orgmasterorganicchemistry.com This intermediate is subsequently attacked by water, leading to the formation of an unstable carbamic acid, which rapidly decarboxylates to yield 2-fluoroaniline (B146934) and carbon dioxide.

Studies on analogous thiolesters have shown that compounds with poorer leaving groups, such as the S-benzyl group, can exhibit deviations from linear Brønsted correlations, but the E1cB mechanism remains the predominant pathway in sufficiently basic solutions. rsc.org The key evidence for this mechanism includes saturation kinetics at high base concentrations and significant effects of the N-aryl substituent on the rate of hydrolysis. rsc.org

Table 1: Key Characteristics of the E1cB Hydrolysis Pathway for this compound

| Step | Description | Key Features |

| 1 (Fast) | Reversible deprotonation of the amide nitrogen by a base (OH⁻). | Formation of an N-anion (conjugate base). Acidity of N-H is enhanced by the electron-withdrawing 2-fluorophenyl group. |

| 2 (Slow) | Rate-determining unimolecular elimination of the benzyl (B1604629) mercaptide leaving group. | Formation of 2-fluorophenyl isocyanate intermediate. The reaction rate is dependent on the stability of the conjugate base. |

| 3 (Fast) | Rapid hydrolysis of the isocyanate intermediate. | Formation of 2-fluoroaniline and carbon dioxide via an unstable carbamic acid. |

Influence of pH on Degradation Kinetics

A typical pH-rate profile for the hydrolysis of compounds like thiocarbamates is U-shaped, indicating minimum stability at both low and high pH and maximum stability in a specific intermediate pH range. nih.gov

Acidic Conditions (pH < 4): In strongly acidic solutions, the reaction is subject to specific acid catalysis. The mechanism likely involves protonation of the carbonyl oxygen or amide nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Conditions (pH 4-8): In the near-neutral pH range, a pH-independent pathway, corresponding to spontaneous hydrolysis by water (solvolysis), may be observed. capes.gov.br This region represents the intrinsic stability of the molecule.

Alkaline Conditions (pH > 8): In basic solutions, the degradation is dominated by base-catalyzed hydrolysis, primarily via the E1cB mechanism as described previously. nih.gov The rate in this region is typically first-order with respect to the hydroxide ion concentration. nih.gov

Table 2: Hypothetical pH-Rate Profile Data for the Hydrolysis of this compound at 25°C (This data is illustrative, based on typical profiles for related compounds)

| pH | Predominant Mechanism | Observed Rate Constant (k_obs, s⁻¹) |

| 2 | Acid-Catalyzed | 5.0 x 10⁻⁶ |

| 4 | Neutral Hydrolysis | 8.0 x 10⁻⁸ |

| 6 | Neutral Hydrolysis | 7.5 x 10⁻⁸ |

| 8 | Base-Catalyzed (E1cB) | 4.0 x 10⁻⁷ |

| 10 | Base-Catalyzed (E1cB) | 4.0 x 10⁻⁵ |

| 12 | Base-Catalyzed (E1cB) | 4.0 x 10⁻³ |

Oxidative Transformations of the Thiocarbamate Sulfur Center

The sulfur atom of the thiocarbamate functional group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations significantly alter the chemical and electronic properties of the molecule.

Formation and Characterization of Thiocarbamate Sulfoxides and Sulfones

The oxidation of thiocarbamates to their S-oxides is a known metabolic transformation for many thiocarbamate-based herbicides and is believed to be a critical step in their mode of action. epa.gov Chemically, this transformation can be achieved using controlled amounts of a mild oxidizing agent, such as one equivalent of a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA).

The resulting sulfoxide (B87167), S-Benzyl-S-oxo-N-(2-fluorophenyl)thiocarbamate, contains a chiral sulfur center. Further oxidation with a stronger oxidant or an excess of the oxidizing agent yields the corresponding achiral sulfone, S-Benzyl-S,S-dioxo-N-(2-fluorophenyl)thiocarbamate.

These oxidized derivatives can be characterized by various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the formation of the sulfoxide and sulfone introduces strong characteristic absorption bands for the S=O and SO₂ groups, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy would show a downfield shift for the benzylic protons (α-protons) due to the increased electron-withdrawing nature of the oxidized sulfur center.

Table 3: Expected Spectroscopic Data for Oxidized Derivatives

| Compound | Functional Group | Expected IR Absorption (cm⁻¹) | Expected ¹H NMR Shift for -S-CH₂-Ph (ppm) |

| This compound | Thioester (C-S) | ~1680 (C=O) | ~4.2 |

| S-Benzyl-S-oxo-N-(2-fluorophenyl)thiocarbamate | Sulfoxide (S=O) | ~1050 (S=O), ~1700 (C=O) | ~4.4 - 4.6 |

| S-Benzyl-S,S-dioxo-N-(2-fluorophenyl)thiocarbamate | Sulfone (SO₂) | ~1130, ~1320 (SO₂), ~1710 (C=O) | ~4.6 - 4.8 |

Reactivity Studies of Thiocarbamate S-oxides

The oxidation of the sulfur atom to a sulfoxide dramatically increases the reactivity of the thiocarbamate molecule. Thiocarbamate S-oxides are significantly more potent acylating agents than their parent thiocarbamates. nih.govacs.org The sulfoxide group is a much better leaving group than the corresponding thiolate. This enhanced lability of the S-C bond makes the carbonyl carbon more susceptible to nucleophilic attack. acs.org

Studies on simple thiocarbamate S-oxides have shown they are reactive electrophilic species that readily react with biological nucleophiles like cysteine. nih.govacs.org This heightened reactivity is attributed to the fact that the benzylsulfinyl group (PhCH₂SO⁻) is a better leaving group than the benzylthio group (PhCH₂S⁻). Consequently, S-Benzyl-S-oxo-N-(2-fluorophenyl)thiocarbamate is expected to undergo hydrolysis and aminolysis reactions much more rapidly than the parent compound.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by several potential sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The primary electrophilic center in the molecule is the carbonyl carbon. It is susceptible to attack by a wide range of nucleophiles (Nu⁻), such as amines, alkoxides, and water (hydrolysis). These reactions are essentially nucleophilic acyl substitution reactions. Research on the aminolysis of related aryl N-phenyl thiocarbamates with benzylamines has shown that these reactions are significantly faster than those of their oxygen-based carbamate (B1207046) counterparts and proceed through a concerted mechanism. nih.gov This indicates that this compound can act as an effective acylating agent for the transfer of the N-(2-fluorophenyl)carbamoyl moiety.

A secondary, less reactive electrophilic site is the benzylic carbon of the S-benzyl group. This carbon can be attacked by strong nucleophiles in an Sₙ2 reaction, which would lead to the displacement of the N-(2-fluorophenyl)thiocarbamate anion. The likelihood of this pathway depends on the strength and nature of the nucleophile. stackexchange.com

Electrophilic Reactivity: The molecule also possesses nucleophilic centers that can react with electrophiles.

Sulfur Atom: The sulfur atom, with its lone pairs of electrons, is nucleophilic and is the primary site of electrophilic attack by oxidizing agents, as discussed in section 5.2.

Nitrogen Atom: The lone pair on the amide nitrogen is partially delocalized into the carbonyl group, which significantly reduces its basicity and nucleophilicity compared to an aniline. While it can be protonated under strongly acidic conditions, its reaction with other electrophiles is generally unfavorable.

Aromatic Rings: Both the N-phenyl and S-benzyl rings can undergo electrophilic aromatic substitution. However, the N-carbamoyl group is deactivating towards the fluorophenyl ring, while the sulfur linkage is weakly deactivating towards the benzyl ring. Therefore, harsh conditions would be required for these reactions to proceed.

Table 4: Summary of Reactivity Profiles

| Reactive Site | Type of Reagent | Expected Reaction Type | Products |

| Carbonyl Carbon | Nucleophiles (e.g., RNH₂, RO⁻, H₂O) | Nucleophilic Acyl Substitution | Amides, Esters, Carboxylic Acid (after decarboxylation) |

| Benzylic Carbon | Strong Nucleophiles (e.g., I⁻, CN⁻) | Sₙ2 Substitution | Benzyl-Nu + Thiocarbamate anion |

| Sulfur Atom | Electrophiles (e.g., Oxidants) | Oxidation | Sulfoxide, Sulfone |

| Aromatic Rings | Electrophiles (e.g., NO₂⁺, Br₂) | Electrophilic Aromatic Substitution | Substituted aromatic rings (requires harsh conditions) |

Characterization of Nucleophilic Reactivities of Thiocarbamate Anions

The synthesis of S-alkyl thiocarbamates, such as the title compound, fundamentally relies on the potent nucleophilicity of the corresponding thiocarbamate anion. These anions are part of a class of sulfur-centered nucleophiles that also includes dithiocarbamates and thiocarboxylates. Systematic studies have been conducted to quantify the nucleophilicity of these species using the Mayr-Patz equation, log k (20 °C) = sN(N + E), which correlates second-order rate constants (k) with the nucleophilicity parameter (N), the electrophilicity parameter (E), and a nucleophile-specific sensitivity parameter (sN). rsc.orgkiku.dk

Research demonstrates that sulfur-centered anions are significantly more nucleophilic than their oxygen analogues, despite being weaker Brønsted bases. rsc.org For instance, dithiocarbamate (B8719985) anions are roughly an order of magnitude more nucleophilic than dithiocarbonate ions, a difference attributed to the lower electronegativity and stronger positive mesomeric effect (+M) of the nitrogen atom compared to oxygen. rsc.org Although specific kinetic data for the N-(2-fluorophenyl)thiocarbamate anion is not prominently available, the general principles allow for its placement within this highly reactive class of nucleophiles. The high value of the nucleophilicity parameter N for related anions underscores their rapid reaction rates with electrophiles, facilitating the S-alkylation step required to form compounds like this compound.

The table below, based on data for related sulfur-containing anions, illustrates their position on a comprehensive nucleophilicity scale.

Table 1: Nucleophilicity Parameters for Selected Anions in Acetonitrile (B52724)

| Anion | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) | Reference |

|---|---|---|---|

| Piperidinyl-dithiocarbamate | 18.15 | 0.82 | rsc.org |

| Morpholinyl-dithiocarbamate | 17.75 | 0.83 | rsc.org |

| Ethyl-dithiocarbonate | 16.89 | 0.83 | rsc.org |

| Thiophenolate | 15.76 | 0.79 | researchgate.net |

Alkylation Reactions at the Sulfur Atom to Yield Imidothiocarbonates

The S-benzyl group in this compound is the result of an alkylation reaction at the sulfur atom of the precursor N-(2-fluorophenyl)thiocarbamate anion. Once formed, the sulfur atom in the S-alkyl thiocarbamate is significantly less nucleophilic than in its anionic precursor. Further alkylation at the sulfur atom to form a sulfonium (B1226848) salt is not a commonly reported reaction pathway under typical conditions.

The formation of imidothiocarbonates from S-alkyl thiocarbamates is not achieved through direct S-alkylation. Instead, imidothiocarbonates are typically synthesized through other routes, such as the Pinner reaction of thiocyanates with alcohols. The stability of the S-C bond in S-alkyl thiocarbamates, coupled with the reduced nucleophilicity of the sulfur atom, makes alternative reactions more probable. For instance, reactions involving the nitrogen or carbonyl oxygen, or cleavage of the C-S bond, are more characteristic transformation pathways. acs.orgresearchgate.net

Photochemical Transformations and Photoreactivity

While specific photolysis studies on this compound are not widely documented, research on analogous structures provides significant insight into its potential photoreactivity. Studies on 7-nitroindoline-S-thiocarbamates demonstrate that the thiocarbamate linkage can serve as a photocleavable group. acs.org

Upon irradiation with UV light (e.g., 350 nm), these compounds undergo clean photolytic cleavage of the C–S bond. acs.org This transformation results in the formation of a nitrosoindoline product and a disulfide derived from the ejected thiyl radical. The reaction proceeds with clear isosbestic points, indicating a direct conversion from the starting material to the photoproducts. acs.org It is plausible that this compound could undergo a similar C–S bond homolysis upon irradiation, which would generate a benzyl radical and an N-(2-fluorophenyl)carbamoylthiyl radical. These reactive intermediates would then proceed to form various secondary products.

Table 2: Photolysis Data for Model 7-Nitroindoline-S-thiocarbamates

| Compound | Irradiation Wavelength (nm) | Key Products | Isolated Yield of Disulfide | Reference |

|---|---|---|---|---|

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | 350 | 5-Bromo-7-nitrosoindoline, Diethyldisulfide | 61% | acs.org |

| 5-Methoxy-7-nitroindoline-S-ethylthiocarbamate | 350 | 5-Methoxy-7-nitrosoindoline, Diethyldisulfide | 31% | acs.org |

Investigation of Intramolecular Rearrangements and Decomposition Pathways

The structure of this compound is that of a thermodynamically stable isomer, which has implications for its potential intramolecular rearrangements.

Intramolecular Rearrangements: The most prominent intramolecular rearrangement in this family of compounds is the Newman-Kwart Rearrangement (NKR). The NKR involves the thermal, intramolecular 1,3-migration of an aryl or alkyl group from the oxygen atom of an O-aryl/alkyl thiocarbamate to the sulfur atom, yielding the more stable S-aryl/alkyl thiocarbamate. organic-chemistry.orgwikipedia.org The driving force for this reaction is the formation of a strong carbon-oxygen double bond (C=O) at the expense of a weaker carbon-sulfur double bond (C=S), with a favorable enthalpy change of approximately 13 kcal/mol. organic-chemistry.org

Since this compound is already an S-substituted thiocarbamate, it is the product of such a rearrangement and is therefore thermally stable with respect to reverting to the O-benzyl isomer. A related "benzylic Newman-Kwart rearrangement" of O-benzyl N,N-dimethylthiocarbamate to the S-benzyl isomer has been studied, confirming that the S-benzyl form is the preferred thermodynamic product. kiku.dk This rearrangement proceeds via a tight ion pair intermediate. kiku.dk

Decomposition Pathways: S-alkyl thiocarbamates can undergo decomposition through several pathways, most notably hydrolysis. The hydrolysis of thiocarbamate esters can proceed under both acidic and basic conditions. researchgate.net The alkaline hydrolysis of S-aryl thiocarbamates has been shown to occur via a dissociative E1cB (Elimination Unimolecular Conjugate Base) mechanism, involving the formation of an isocyanate intermediate from the deprotonated thiocarbamate. rsc.org Acid-catalyzed hydrolysis also occurs, typically proceeding through an A1 mechanism. researchgate.net These reactions lead to the cleavage of the thioester bond, ultimately producing a thiol (benzyl mercaptan), an amine (2-fluoroaniline), and carbon dioxide.

Another decomposition route, particularly relevant in biological systems, is metabolic oxidation. The metabolic breakdown of S-benzyl thiocarbamates often involves sulfoxidation, where the sulfur atom is oxidized to a sulfoxide. acs.org These sulfoxide intermediates are generally unstable and can undergo further reactions, leading to the cleavage of the C-S bond. acs.org

Q & A

Q. What are the recommended synthetic routes for S-Benzyl N-(2-fluorophenyl)thiocarbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1: Reacting a carbamoyl chloride with a thiol (e.g., benzyl mercaptan) under anhydrous conditions. This method requires careful control of stoichiometry and temperature (typically 0–5°C) to avoid side reactions like oxidation of the thiol .

- Route 2: Utilizing sulfoxide derivatives (e.g., benzyl sulfoxide) in a one-pot reaction with amines. However, S-benzyl derivatives are prone to low yields (e.g., 25% in analogous thiocarbamate syntheses) due to steric hindrance and competing decomposition pathways .

Key Variables:

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: Requires slow evaporation from dichloromethane/hexane mixtures. Crystallographic data for analogous thiocarbamates (e.g., N-(4-chlorobutanoyl)-N'-(2-fluorophenyl)thiourea) reveal planar geometry at the thiocarbamate sulfur, critical for hydrogen-bonding interactions .

Q. What are the common impurities in this compound synthesis, and how can they be identified?

Methodological Answer:

- Major Impurities:

- Unreacted 2-fluorophenylamine: Detectable via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or HPLC (retention time ~4.2 min, C18 column).

- Oxidized byproducts (e.g., disulfides): Identified by mass spectrometry (m/z +2 amu vs. target compound) .

- Mitigation: Purification via flash chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) or recrystallization from ethanol/water .

Q. How does the 2-fluorophenyl substituent influence the compound’s stability under storage conditions?

Methodological Answer:

- The electron-withdrawing fluorine atom enhances hydrolytic stability but increases sensitivity to UV light.

- Storage Recommendations:

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential surfaces. The fluorine atom’s electronegativity increases polarization of the thiocarbamate C=S bond, enhancing binding to biological targets (e.g., enzyme active sites) .

- Docking Studies: Use AutoDock Vina to simulate interactions with cysteine proteases, where the thiocarbamate group acts as a covalent inhibitor via sulfur nucleophilic attack .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorophenyl-substituted thiocarbamates?

Methodological Answer:

Q. How can reaction kinetics be optimized for scalable synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry: Continuous-flow reactors reduce side reactions by maintaining precise temperature control (e.g., 5°C for carbamoyl chloride reactions) and residence time (<2 min) .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and automate quenching at >90% conversion .

Q. What mechanistic insights explain the low yield of S-benzyl thiocarbamates compared to other S-alkyl analogs?

Methodological Answer:

- Steric Effects: The bulky benzyl group hinders nucleophilic attack by the thiolate on the carbamoyl chloride. Kinetic studies show a 3-fold decrease in reaction rate vs. methyl analogs .

- Competing Pathways: Benzyl sulfoxide intermediates (from oxidation) are less reactive; use reducing agents (e.g., TCEP) to stabilize thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.